1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene
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Overview
Description
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene is a complex organic compound that features a pyrazole ring substituted with dimethyl groups, a sulfonyl group, and a benzene ring substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with diketones or their equivalents. The dimethyl substitution on the pyrazole ring can be achieved through selective alkylation reactions.
The sulfonylation of the pyrazole ring is usually carried out using sulfonyl chlorides under basic conditions. The final step involves the coupling of the sulfonylated pyrazole with the benzene ring, which is pre-functionalized with bromine, chlorine, and a methyl group. This coupling can be achieved through various methods, including Suzuki-Miyaura cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene can undergo a variety of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like hydrogen peroxide (H2O2).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential as a drug candidate or as a precursor to active pharmaceutical ingredients.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The sulfonyl group, for example, can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Sulfonyl Chlorides: Compounds with a sulfonyl group attached to a chlorine atom, used in similar synthetic applications.
Bromo- and Chloro-substituted Benzenes: Compounds with bromine and chlorine substituents on a benzene ring, used in various chemical reactions.
Uniqueness
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules.
Properties
Molecular Formula |
C12H12BrClN2O2S |
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Molecular Weight |
363.66 g/mol |
IUPAC Name |
1-(2-bromo-5-chloro-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C12H12BrClN2O2S/c1-7-4-10(13)12(6-11(7)14)19(17,18)16-9(3)5-8(2)15-16/h4-6H,1-3H3 |
InChI Key |
FMFLVTYJNPUFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=CC(=N2)C)C)Br |
Origin of Product |
United States |
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